molecular formula C17H17N5O2 B11351184 2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11351184
M. Wt: 323.35 g/mol
InChI Key: VRLZCDRPGUHAMD-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that features a phenoxy group substituted with dimethyl groups and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(1H-tetrazol-1-yl)aniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both the dimethylphenoxy and tetrazole groups. This combination imparts specific chemical and biological properties, such as enhanced binding affinity to certain enzymes and receptors, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N5O2/c1-12-3-8-16(9-13(12)2)24-10-17(23)19-14-4-6-15(7-5-14)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23)

InChI Key

VRLZCDRPGUHAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C

Origin of Product

United States

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